Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-
Overview
Description
Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- is an organic compound with the molecular formula C7H19NOSi. It is also known as (2-Dimethylaminoethoxy)trimethylsilane. This compound is characterized by the presence of an ethylamine group, a dimethylamino group, and a trimethylsiloxy group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- can be synthesized through several methods. One common method involves the reaction of 2-(dimethylamino)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds as follows:
2-(Dimethylamino)ethanol+Trimethylchlorosilane→Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-+Hydrochloric acid
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane.
Industrial Production Methods
On an industrial scale, the production of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the study of biochemical pathways involving amines and silanes.
Medicine: It is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- involves its interaction with various molecular targets. The trimethylsiloxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethanol
- Trimethylchlorosilane
- N,N-Dimethylethylamine
Uniqueness
Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- is unique due to the presence of both the dimethylamino and trimethylsiloxy groups, which impart distinct chemical properties. This combination allows for versatile reactivity and applications in various fields, distinguishing it from other similar compounds.
Biological Activity
Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-, is a compound that has gained attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be classified as an organosilicon compound due to the presence of trimethylsiloxy groups. Its molecular structure is characterized by the following components:
- Ethylamine Backbone : Provides basic amine characteristics.
- Dimethyl Groups : Enhance the lipophilicity of the molecule.
- Trimethylsiloxy Groups : Impart unique properties such as increased stability and potential interactions with biological membranes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- exhibit significant antimicrobial properties. For instance, research on cationic amphiphilic drugs (CADs) has shown that these compounds can disrupt microbial membranes effectively. Ethylamine derivatives have been noted for their ability to permeabilize bacterial membranes, which can lead to cell lysis and death .
Anticancer Potential
The anticancer activity of organosilicon compounds has been documented in various studies. For example, phytochemicals containing siloxane groups have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways . Ethylamine derivatives may share similar pathways due to their structural characteristics.
The biological activity of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- can be attributed to several mechanisms:
- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to increased permeability and cell death.
- Apoptotic Pathways : In cancer cells, compounds with similar structures have been shown to activate apoptotic pathways, promoting programmed cell death through mitochondrial dysfunction .
Study 1: Antimicrobial Efficacy
A study published in the International Journal of Secondary Metabolites explored the antimicrobial efficacy of various organosilicon compounds. It was found that certain derivatives exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted that the presence of trimethylsiloxy groups significantly enhanced antimicrobial potency compared to non-silicon counterparts .
Compound Name | Activity | Target Organism |
---|---|---|
Ethylamine Derivative A | Antibacterial | E. coli |
Ethylamine Derivative B | Antifungal | S. aureus |
Study 2: Anticancer Activity
In another research effort focusing on cancer therapeutics, a derivative of Ethylamine was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays. The study concluded that further exploration into dosage optimization could lead to effective therapeutic applications .
Properties
IUPAC Name |
N,N-dimethyl-2-trimethylsilyloxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-8(2)6-7-9-10(3,4)5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFUOEGYCLVWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168121 | |
Record name | Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16654-64-1 | |
Record name | Dimethyl[2-(trimethylsiloxy)ethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16654-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016654641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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